Methyl 5-methyl-1-phenylpyrazole-4-carboxylate
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Overview
Description
Methyl 5-methyl-1-phenylpyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-1-phenylpyrazole-4-carboxylate typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine. The reaction proceeds under basic conditions, leading to the formation of the desired pyrazole derivative . The general reaction scheme is as follows:
Cyclocondensation: Ethyl acetoacetate reacts with DMF-DMA and phenylhydrazine to form the pyrazole ring.
Esterification: The resulting intermediate undergoes esterification to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-1-phenylpyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The pyrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyrazole ring, leading to a wide range of derivatives .
Scientific Research Applications
Methyl 5-methyl-1-phenylpyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is used in the development of pesticides and herbicides.
Materials Science: It is employed in the synthesis of advanced materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-1-phenylpyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Methyl 5-methyl-1-phenylpyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 5-methyl-1-phenylpyrazole-4-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester group.
5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: The carboxylic acid derivative of the compound.
Ethyl 5-amino-1-methylpyrazole-4-carboxylate: Contains an amino group instead of a phenyl group.
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
methyl 5-methyl-1-phenylpyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-11(12(15)16-2)8-13-14(9)10-6-4-3-5-7-10/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABZRJJIDFDUTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356633 |
Source
|
Record name | methyl 5-methyl-1-phenylpyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7189-01-7 |
Source
|
Record name | methyl 5-methyl-1-phenylpyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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